4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol

Catalog No.
S13775149
CAS No.
M.F
C11H16FNO
M. Wt
197.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol

Product Name

4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol

IUPAC Name

4-[(3-fluorophenyl)methylamino]butan-2-ol

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

InChI

InChI=1S/C11H16FNO/c1-9(14)5-6-13-8-10-3-2-4-11(12)7-10/h2-4,7,9,13-14H,5-6,8H2,1H3

InChI Key

HHAKDIBLTNYSFC-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC(=CC=C1)F)O

4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol is an organic compound characterized by its unique structure, which includes a butan-2-ol moiety linked to a 3-fluorophenylmethylamino group. The molecular formula for this compound is C₁₁H₁₅FNO, and it has a molecular weight of approximately 197.25 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may influence biological activity.

, including:

  • Oxidation: The alcohol functional group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield different amine derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.

Major Products

  • From Oxidation: 4-{[(3-Fluorophenyl)methyl]amino}butan-2-one or 4-{[(3-Fluorophenyl)methyl]amino}butanoic acid.
  • From Reduction: Various amine derivatives.
  • From Substitution: Substituted aromatic compounds with different functional groups replacing the fluorine atom.

The biological activity of 4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Compounds with similar structures often exhibit pharmacological properties, including anti-inflammatory and analgesic effects. The presence of the fluorine atom may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability in therapeutic applications.

The synthesis of 4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol typically involves:

  • Starting Materials: The reaction often begins with 3-fluorobenzylamine and 2-butanone.
  • Reaction Conditions: The reaction is usually carried out in an organic solvent under controlled temperature conditions, often employing a reducing agent such as sodium borohydride to facilitate the reduction of intermediates to the desired product.
  • Purification Techniques: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the product in high purity.

4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug discovery efforts aimed at treating conditions such as pain or inflammation.
  • Chemical Research: It can be utilized as a building block in synthetic organic chemistry for creating more complex molecules.

Research into the interactions of 4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol with biological systems is essential for understanding its pharmacodynamics and pharmacokinetics. Studies may focus on:

  • Enzyme Inhibition: Investigating how this compound affects specific enzymes involved in metabolic pathways.
  • Receptor Binding Affinity: Assessing its ability to bind to various receptors that could mediate therapeutic effects.

Such studies are critical for elucidating the compound's mechanism of action and optimizing its efficacy as a pharmaceutical agent.

Several compounds share structural similarities with 4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
4-{[(4-Fluorophenyl)methyl]amino}butan-2-olC₁₁H₁₅FNOContains a different position of fluorine on the phenyl ring.
4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-olC₁₁H₁₅ClFNIncorporates chlorine alongside fluorine, potentially altering biological activity.
2-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-1-olC₁₁H₁₅FNOFeatures a butan-1-ol structure instead of butan-2-ol, impacting reactivity.

The uniqueness of 4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol lies in its specific combination of functional groups and structural configuration, which may confer distinct properties compared to its analogs. This specificity can influence its reactivity and interaction profiles within biological systems, providing avenues for targeted drug design and development.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

197.121592296 g/mol

Monoisotopic Mass

197.121592296 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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